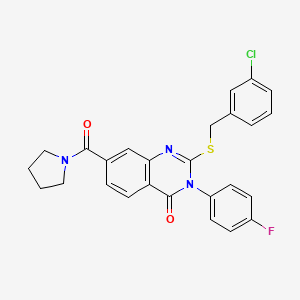

![molecular formula C21H22FN3O5S B2985339 乙酸2-(1-(2-(2-氟苯氧基)乙酰)吖唑啉-3-羧酰胺基)-5,6-二氢-4H-环戊[d]噻唑-4-羧酸酯 CAS No. 1448075-74-8](/img/structure/B2985339.png)

乙酸2-(1-(2-(2-氟苯氧基)乙酰)吖唑啉-3-羧酰胺基)-5,6-二氢-4H-环戊[d]噻唑-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Azetidines, on the other hand, are four-membered heterocycles that have been used in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of thiazoles often involves the reaction of α-haloketones with thioamides . Azetidines can be synthesized via the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Azetidines, on the other hand, are four-membered heterocycles containing three carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The reactivity of azetidines is driven by a considerable ring strain .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

合成和生物活性

- 微波辅助合成和生物活性:使用微波辅助合成 4-氨基-2-氟苯基哌嗪-1-羧酸乙酯。所得化合物显示出良好至中等的抗菌活性、抗脲酶活性和抗脂肪酶活性 (Başoğlu et al., 2013)。

- 抗癌活性:利用噻吩并入硫脲代换基作为前体的 novel 杂环对结肠 HCT-116 人癌细胞系表现出有效的抗癌活性 (Abdel-Motaal et al., 2020)。

合成和化学性质

- 方便合成:合成了 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并[3,2-a]吡啶-4-羧酸乙酯衍生物,展示了多种化学反应和性质 (Mohamed, 2014)。

- 杂原子活化的 β-内酰胺类抗生素的合成:合成了取代的 [[3(S)-(酰氨基)-2-氧代-1-氮杂环丁基]氧基]乙酸,并显示出主要针对革兰氏阴性菌的显著活性 (Woulfe & Miller, 1985)。

在抗菌和抗氧化活性中的应用

- 具有抗菌特性的噻唑并嘧啶:新的噻唑并[5,4-d]嘧啶表现出软体动物杀灭特性和潜在的抗菌活性 (El-bayouki & Basyouni, 1988)。

- 合成和抗菌活性:合成了 2-取代-氨基噻唑-4-羧酸乙酯类似物,并显示出潜在的抗肿瘤和抗菌活性 (El-Subbagh et al., 1999)。

在癌症治疗中的探索

- 乳腺癌的新型药物:2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯在乳腺癌治疗的体外和体内评估中显示出有希望的结果 (Gad et al., 2020)。

作用机制

Target of Action

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can potentially inhibit bacterial cell wall synthesis, making it a promising candidate for antibacterial therapy .

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, forming a complex that inhibits the enzyme’s activity . This inhibition disrupts the normal function of the enzyme, leading to a halt in the production of peptidoglycan and, consequently, bacterial cell wall synthesis .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key component of bacterial cell walls . This disruption can lead to bacterial cell death, as the cell wall provides structural integrity and protection against the external environment .

Pharmacokinetics

The compound’s effectiveness against bacterial strains suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use

Result of Action

The compound has shown significant antibacterial and antifungal potential . It has demonstrated inhibitory effects against various bacterial strains, including gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans .

未来方向

属性

IUPAC Name |

ethyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S/c1-2-29-20(28)13-7-8-16-18(13)23-21(31-16)24-19(27)12-9-25(10-12)17(26)11-30-15-6-4-3-5-14(15)22/h3-6,12-13H,2,7-11H2,1H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZVWZSYJNAEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

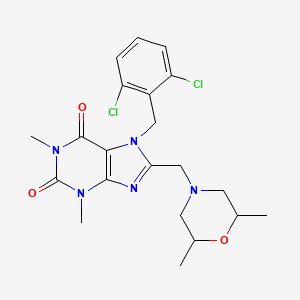

![N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2985256.png)

![4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2985258.png)

![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2985261.png)

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2985262.png)

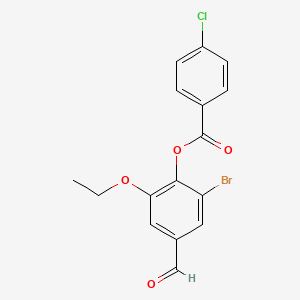

![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)

![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2985267.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)

![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)

![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)